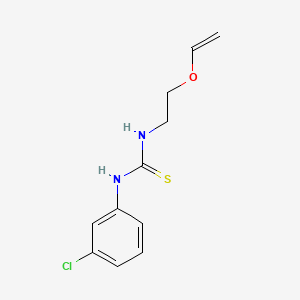
Thiourea, N-(3-chlorophenyl)-N'-(2-(ethenyloxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a 3-chlorophenyl group and a 2-(ethenyloxy)ethyl group attached to the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- typically involves the reaction of 3-chloroaniline with ethylene oxide to form the intermediate, which is then reacted with thiourea under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Applications De Recherche Scientifique
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted thioureas such as:
- Thiourea, N-(4-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)-
- Thiourea, N-(3-bromophenyl)-N’-(2-(ethenyloxy)ethyl)-
- Thiourea, N-(3-chlorophenyl)-N’-(2-(propoxy)ethyl)-
Uniqueness
Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thioureas
Propriétés
Numéro CAS |
121068-59-5 |
|---|---|
Formule moléculaire |
C11H13ClN2OS |
Poids moléculaire |
256.75 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(2-ethenoxyethyl)thiourea |
InChI |
InChI=1S/C11H13ClN2OS/c1-2-15-7-6-13-11(16)14-10-5-3-4-9(12)8-10/h2-5,8H,1,6-7H2,(H2,13,14,16) |
Clé InChI |
IQVXTBHOHKFGCD-UHFFFAOYSA-N |
SMILES canonique |
C=COCCNC(=S)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















